2-Methyl-3-pentanone

Atmospheric chemistry Environmental fate Ketone oxidation kinetics

For SAR modeling and stereoselective synthesis, only authentic 2-methyl-3-pentanone delivers the solvent-programmable E/Z enolate selectivity (>95%) and temperature-dependent OH radical kinetics that generic C6 ketone mixtures cannot. Our ≥98% GC purity ensures reproducibility in Evans aldol reactions and combustion modeling. Avoid compromised results from isomer contamination—procure the structurally verified compound.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 565-69-5
Cat. No. B165389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-pentanone
CAS565-69-5
SynonymsEthyl isopropyl ketone
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C
InChIInChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3
InChIKeyHYTRYEXINDDXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.15 M
15.5 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-pentanone (CAS 565-69-5) Procurement Guide: Differentiated Specifications for Scientific & Industrial Sourcing


2-Methyl-3-pentanone (ethyl isopropyl ketone, CAS 565-69-5) is a branched C₆ aliphatic ketone characterized by an isopropyl group α to the carbonyl, yielding a tertiary α‑carbon absent in linear or less‑branched ketone analogs [1]. This structural feature directly governs its thermochemical stability, atmospheric reactivity, and enolate stereoselectivity. The compound is commercially available as a colorless to pale yellow liquid (≥97–98% purity by GC) with a boiling point of 113–115 °C, density of 0.811 g/mL at 25 °C, and a flash point of 11 °C . Its documented roles span organic synthesis (stereoselective enolate chemistry), solvent applications in coatings and dye intermediates, and combustion/atmospheric chemistry modeling [2].

Why C₆H₁₂O Ketone Isomers Cannot Be Interchanged: 2-Methyl-3-pentanone (565-69-5) Structural Differentiation


Among the six‑carbon ketone isomers, 2‑methyl‑3‑pentanone is uniquely distinguished by its substitution pattern: a single methyl branch at the α‑isopropyl carbon adjacent to the carbonyl. This contrasts with 3‑methyl‑2‑pentanone (methyl sec‑butyl ketone) and 4‑methyl‑2‑pentanone (MIBK), which bear the carbonyl at different positions, and with less‑branched five‑carbon ketones such as 3‑pentanone and 2‑pentanone. These constitutional and positional differences produce quantifiable divergences in OH‑radical reactivity (a factor of ~3.2 difference across C₆ isomers), Cl‑atom kinetics, enolate E/Z stereoselectivity, and standard enthalpies of formation [1][2]. Generic procurement of any C₆ ketone without structural verification risks introducing a compound with markedly different atmospheric persistence, stereochemical outcomes in aldol reactions, or thermochemical input parameters for combustion modeling [3].

Quantitative Differential Evidence: 2-Methyl-3-pentanone (565-69-5) vs. Closest Analogs


OH‑Radical Reaction Rate Constant: 2‑Methyl‑3‑pentanone Exhibits a 3.2‑Fold Lower Reactivity Than 4‑Methyl‑2‑pentanone at 298 K

In a direct head‑to‑head study employing both absolute and relative rate methods, the OH‑radical rate constant of 2‑methyl‑3‑pentanone (2M3P) was determined to be k = 3.49 ± 0.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K, compared with k = 6.02 ± 0.14 for 3‑methyl‑2‑pentanone (3M2P) and k = 11.02 ± 0.42 for 4‑methyl‑2‑pentanone (4M2P) [1]. The first temperature‑dependence study (263–373 K) yielded Arrhenius expressions: k₂M₃P = (2.33 ± 0.06) × 10⁻¹² exp((127.4 ± 18.6)/T) and k₃M₂P = (1.05 ± 0.14) × 10⁻¹² exp((537 ± 41)/T), revealing a fundamentally different activation behavior [1].

Atmospheric chemistry Environmental fate Ketone oxidation kinetics

Chlorine‑Atom Reaction Kinetics: 2‑Methyl‑3‑pentanone Reacts 12% Slower Than 4‑Methyl‑2‑pentanone at 298 K

Using the relative rate method at 298 ± 2 K and 760 Torr in the absence of NO, the Cl‑atom reaction rate constants for the three C₆ ketone isomers were measured [1]. 2‑Methyl‑3‑pentanone (2M3P) gave k = 1.07 ± 0.26 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, lower than 3‑methyl‑2‑pentanone (3M2P, 1.21 ± 0.26) and 4‑methyl‑2‑pentanone (4M2P, 1.35 ± 0.27). The product degradation pathways also diverge: 2M3P yields acetone (39% ± 8%) + ethanal (78% ± 12%), whereas 3M2P produces 2‑butanone (22% ± 2%) + ethanal (75% ± 10%) + propanal (14% ± 1%), and 4M2P yields acetone (26% ± 3%) + 2‑methylpropanal (24% ± 2%) [1].

Atmospheric chemistry Tropospheric oxidation Halogen radical kinetics

Enolate E/Z Stereoselectivity: Solvent‑Programmable Selectivity from 20:1 E:Z to 1:90 E:Z for 2‑Methyl‑3‑pentanone

2‑Methyl‑3‑pentanone possesses two distinct α‑positions for deprotonation (a tertiary isopropyl α‑carbon and a secondary ethyl α‑carbon), creating a regiochemical and stereochemical enolization problem that is absent in symmetrical ketones and differs from other unsymmetrical ketones. Using sodium hexamethyldisilazide (NaHMDS), Woltornist and Collum reported that the E/Z selectivity of the kinetic enolate can be tuned across a >1800‑fold range solely by solvent choice [1]: Et₃N/toluene gives 20:1 E:Z, MTBE gives 10:1, PMDTA/toluene 8:1, TMEDA/toluene 4:1, diglyme 1:1, DME 1:22, and THF 1:90. Control experiments confirmed slow or nonexistent stereochemical equilibration in all solvents except THF [1]. This solvent‑programmable stereochemistry is a direct consequence of 2M3P's unique α‑substitution pattern and is not generalizable to other C₆ ketones.

Stereoselective synthesis Enolate chemistry Asymmetric aldol reactions

Standard Enthalpy of Formation: 2‑Methyl‑3‑pentanone Is 30.2 kJ mol⁻¹ Less Exothermic Than 2,2‑Dimethyl‑3‑pentanone in the Liquid Phase

Experimental enthalpies of combustion and vaporization measured at 25.0 °C by Seller established the standard enthalpies of formation for a homologous series of branched aliphatic ketones [1]. 2‑Methyl‑3‑pentanone has ΔHf°(l) = −325.9 ± 0.9 kJ mol⁻¹ and ΔHf°(g) = −286.1 ± 0.9 kJ mol⁻¹. Increasing α‑methyl substitution progressively stabilizes the liquid phase: 2,2‑dimethyl‑3‑pentanone (one additional α‑methyl) gives ΔHf°(l) = −356.1 ± 1.4 kJ mol⁻¹; 2,4‑dimethyl‑3‑pentanone gives −352.9 ± 1.1 kJ mol⁻¹; and 2,2,4‑trimethyl‑3‑pentanone reaches −381.6 ± 1.2 kJ mol⁻¹ [1]. These differences arise from steric effects introduced by methyl substitution at the α‑ and β‑positions, with an Allen‑type bond energy scheme quantifying ~20 kJ mol⁻¹ steric energy in the tetramethyl derivative [1].

Thermochemistry Combustion modeling Steric effects in ketones

α‑Carbon C–H Bond Dissociation Energy: Tertiary α‑C–H in 2‑Methyl‑3‑pentanone Is ~9 kcal mol⁻¹ Weaker Than Standard Alkyl Tertiary C–H Bonds

Hudzik and Bozzelli performed the first comprehensive evaluation of C–H bond dissociation energies (BDEs) for five small ketones using CBS‑QB3 and G3MP2B3 composite methods [1]. Their central finding is that C–H BDEs on carbons α to the carbonyl group decrease significantly with increasing substitution. For 2‑methyl‑3‑pentanone, the tertiary C–H bond adjacent to the carbonyl (on the isopropyl α‑carbon) has a recommended BDE of approximately 87.5–87.8 kcal mol⁻¹, roughly 9 kcal mol⁻¹ lower than the standard tertiary C–H BDE of 96.5 kcal mol⁻¹ observed for simple alkanes [1]. In contrast, ketones lacking an α‑tertiary carbon (e.g., 3‑pentanone, 2‑pentanone, 2‑butanone) possess only primary and secondary α‑C–H bonds with correspondingly higher BDEs. No other C₆ ketone isomer assessed carries a tertiary C–H at the α‑position.

Bond dissociation energy Combustion kinetics Hydrogen abstraction

Physical Property Differentiation: Flash Point and Boiling Point Distinguish 2‑Methyl‑3‑pentanone From Its C₆ Isomers

Although all C₆H₁₂O ketone isomers share the same molecular formula, their physical properties relevant to process safety and separation engineering differ materially. 2‑Methyl‑3‑pentanone has a flash point of 11 °C (closed cup) and a boiling point of 113–115 °C . 4‑Methyl‑2‑pentanone (MIBK), by comparison, has a flash point of approximately 14–16 °C, a boiling point of 117–118 °C, and a density of 0.802 g/mL [1]. The higher density of 2M3P (0.811 g/mL at 25 °C vs. 0.802 for MIBK) and lower flash point place it in a distinct flammability handling category under GHS classification . The water solubility of 2M3P is approximately 15–16 g/L at 25 °C, compared with ~19 g/L for MIBK , affecting liquid–liquid extraction partition coefficients.

Solvent selection Safety classification Process engineering

Procurement‑Relevant Application Scenarios for 2‑Methyl‑3‑pentanone (CAS 565‑69‑5)


Atmospheric Chemistry Model Validation: Calibrating Tropospheric Lifetime Predictions for Branched Ketone VOCs

Researchers developing Structure‑Activity Relationship (SAR) models for oxygenated VOC atmospheric oxidation require compound‑specific OH and Cl rate constants with well‑characterized temperature dependence. The Ren et al. studies provide the only temperature‑dependent Arrhenius parameters for 2M3P (k₂M₃P = (2.33 ± 0.06) × 10⁻¹² exp((127.4 ± 18.6)/T)) and demonstrate a 3.2‑fold rate constant spread across C₆ ketone isomers [1]. Procurement of authentic 2‑methyl‑3‑pentanone rather than a generic C₆ ketone is essential for calibrating SAR group reactivity parameters (kR and kCHx) against experimental data and for validating the mechanistic degradation schemes—including quantified yields of formaldehyde, acetone, acetaldehyde, 2‑butanone, and 2‑methylpropanal—that have been experimentally determined specifically for this isomer [1].

Stereoselective Organic Synthesis: Solvent‑Programmable E/Z Enolate Formation for Asymmetric C–C Bond Construction

Synthetic methodology groups exploiting the solvent‑dependent enolate E/Z selectivity of 2‑methyl‑3‑pentanone can achieve either E‑ or Z‑enolate geometry with >95% selectivity by simply switching the reaction medium (e.g., Et₃N/toluene for E‑selective, THF for Z‑selective) without altering the ketone substrate [2]. This capability is uniquely documented for 2M3P among the C₆ ketone isomers and is mechanistically underpinned by rate studies showing mono‑ and disolvated dimer pathways in Et₃N/toluene versus trisolvated monomers in THF [2]. The resulting enolates have demonstrated utility in Evans‑type asymmetric aldol additions where Z‑enolates yield large anti selectivity while E‑enolates give poor anti selectivity . Sourcing 2‑methyl‑3‑pentanone from a supplier that provides ≥98% GC purity ensures reproducibility of these solvent‑programmable stereochemical outcomes.

Combustion Chemical Kinetic Mechanism Development: Surrogate Fuel Component With Experimentally‑Validated Thermochemistry

For combustion scientists constructing detailed kinetic models for ketone‑based biofuels or fuel additives, the experimentally measured enthalpy of formation (ΔHf°(l) = −325.9 ± 0.9 kJ mol⁻¹) [3] and the computationally determined C–H bond dissociation energies (α‑tertiary BDE ≈ 87.5–87.8 kcal mol⁻¹) [4] provide essential, compound‑specific thermochemical anchors. These values cannot be estimated from group additivity alone without introducing errors of several kcal mol⁻¹, as demonstrated by Hudzik and Bozzelli [4]. The branched α‑tertiary structure of 2M3P makes it a better surrogate for modeling branched ketone oxidation than linear 3‑pentanone, and using the wrong C₆ isomer would corrupt the hydrogen‑abstraction rate rules in the mechanism.

Industrial Solvent Selection for Coatings and Dye Intermediates: Differentiated Volatility and Solubility Profile

2‑Methyl‑3‑pentanone is employed as a solvent for acrylic paints, butyl rubber, cellulose acetate, nitrocellulose, and as a dye intermediate . Its density (0.811 g/mL), boiling point (113 °C), and flash point (11 °C) differentiate it from the more commonly used MIBK (density 0.802, bp 117 °C, flash point ~14–16 °C), offering a slightly denser, more volatile alternative with lower water solubility (~15–16 g/L vs. ~19 g/L for MIBK) . For liquid–liquid extraction processes where phase separation efficiency depends on the partition coefficient, this lower aqueous solubility of 2M3P provides a measurable advantage in organic‑phase recovery, provided the lower flash point hazard classification is acceptable for the facility.

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